7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine
Description
Properties
IUPAC Name |
7-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-2-3-9-7-10-4-5-15(13)12(10)14-11(9)6-8/h2-3,6-7H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJNOWMLXMPTLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCN3N)C=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a diketene-based reaction can be employed, where diketene, isatin, and primary amines react in ethanol in the presence of pyrazole as a promoter . This method is advantageous due to its operational simplicity, mild conditions, and good atom economy.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate activity against a range of bacteria and fungi, suggesting that 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine could be effective against microbial infections .
Table 1: Antimicrobial Activity of Pyrroloquinoline Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|---|
| Compound A | Mycobacterium smegmatis | 16 mm | 6.25 |
| Compound B | Pseudomonas aeruginosa | 19 mm | 12.5 |
| Compound C | Candida albicans | 14 mm | 25 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies using breast cancer cell lines (MCF-7) have demonstrated that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin . The mechanism may involve the induction of apoptosis or cell cycle arrest.
Table 2: Anticancer Activity Against MCF-7 Cell Line
| Compound Name | IC50 Value (µM) | Comparison to Doxorubicin |
|---|---|---|
| Compound D | 5.0 | Higher efficacy |
| Compound E | 10.0 | Comparable |
| Compound F | 15.0 | Lower efficacy |
Therapeutic Potential
Given its promising biological activities, this compound could serve as a lead compound for developing new antimicrobial and anticancer agents. Its ability to inhibit microbial growth and induce cancer cell death highlights its potential utility in treating infections and cancers resistant to conventional therapies.
Mechanism of Action
The mechanism of action of 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
7-Bromo-2,3-dihydro-1-methyl-1H-pyrrolo[2,3-b]quinolin-4-amine (CAS: 365565-06-6)
7-(Cyclopropylmethyl)-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₁₀H₁₁IN₄ (from )
- Key Differences: Pyrimidine ring replaces quinoline, reducing aromaticity and altering electronic properties.
- Synthetic Yield : Comparable yields (~90–95%) suggest similar synthetic accessibility despite structural differences .
Compounds with Modified Ring Systems
1-(3-Methoxypropyl)-3-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Molecular Formula : C₂₂H₂₂N₆O (from )
- Key Differences: Quinoxaline replaces quinoline, introducing additional nitrogen atoms and increasing polarity. Benzimidazole and methoxypropyl groups enhance π-π stacking and solubility, respectively.
- Biological Relevance : The extended aromatic system may improve binding to DNA or kinase targets .
7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Molecular Formula : C₂₅H₂₂F₃N₅O (from )
- Key Differences: Trifluoromethylphenyl group increases lipophilicity and metabolic stability.
- Pharmacokinetics : The CF₃ group enhances blood-brain barrier penetration compared to the methyl group in the target compound .
Physicochemical and Spectral Comparisons
Notes:
Biological Activity
7-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a pyrrole ring fused to a quinoline moiety, which is known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 188.24 g/mol. The presence of the methyl group at the 7-position enhances its chemical properties and potential biological activities.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. One common approach involves the condensation of 2-aminobenzylamine with aldehydes or ketones under acidic or basic conditions to facilitate cyclization .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial properties. For instance, derivatives of pyrroloquinoline have shown effectiveness against various bacterial strains. A study highlighted that certain pyrrole-containing compounds exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Antileishmanial Activity
A series of functionalized pyrroloquinoline derivatives were evaluated for their antileishmanial efficacy against Leishmania donovani. Among these compounds, some exhibited promising results with IC50 values as low as 5.35 μM, indicating strong activity against the intracellular amastigote form of the parasite . The compound's mechanism involved inhibition at specific active sites crucial for parasite survival.
Anticancer Potential
The unique structure of this compound suggests potential anticancer properties. Similar compounds have been reported to inhibit fibroblast growth factor receptors (FGFR), which are implicated in tumor growth and metastasis. For example, derivatives targeting FGFRs demonstrated IC50 values in the nanomolar range and effectively inhibited breast cancer cell proliferation .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.
- Receptor Modulation : It can modulate receptor activities associated with cancer proliferation and survival pathways.
- Antimicrobial Action : Similar compounds disrupt bacterial DNA synthesis by inhibiting gyrase and topoisomerase enzymes .
Study on Antileishmanial Activity
In a study evaluating the antileishmanial efficacy of various pyrroloquinoline derivatives, compound 5m demonstrated significant anti-amastigote activity with an IC50 value of 8.36 μM. In vivo studies showed a reduction in parasite burden in infected mice by over 60% when treated with this compound .
Study on Anticancer Activity
Another investigation focused on the anticancer potential of pyrrolo[2,3-b]pyridine derivatives revealed that compound 4h inhibited breast cancer cell migration and invasion while inducing apoptosis in vitro . This underscores the potential therapeutic role of derivatives related to 7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-amines in cancer treatment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
